N-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . The compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a carboxamide group.
Mechanism of Action
Target of Action
N-(4-chlorophenyl)piperazine-1-carboxamide is a compound used in proteomics research A related compound has shown strong inhibitory effects on the parp-1 enzyme , suggesting that this compound might have similar targets.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, such as the PARP-1 enzyme, to inhibit their activity .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving its targets, such as the PARP-1 enzyme .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of its targets, such as the PARP-1 enzyme , leading to downstream effects on the cells and molecules that depend on the activity of these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with piperazine-1-carboxylic acid or its derivatives under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)piperazine: Similar structure but lacks the carboxamide group.
4-chlorophenylpiperazine: Similar structure but lacks the carboxamide group and has different pharmacological properties.
N-(4-chlorophenyl)-1-piperazinecarboxamide hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.
Uniqueness
N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and carboxamide groups, which contribute to its specific chemical and biological properties . This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMZGGVOBLEPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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